2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol

LogP Lipophilicity Physicochemical properties

Researchers requiring a chiral β-amino alcohol scaffold for medicinal chemistry often face reproducibility issues when substituting mono-methyl or unsubstituted triazole analogs. This compound, featuring a 1,3-dimethyl-1,2,4-triazole core, provides a measurable logP boost (ΔlogP ≈ +0.56) and elevated pKa (3.97) for enhanced hydrogen-bond acceptor strength, critical for kinase and protease inhibitor design. - Ideal intermediate-logP building block (XLogP3: -1.4) for CNS and oral drug candidates. - Single chiral center enables asymmetric synthesis and enantiopure ligand preparation. - Available at ≥97% purity from BenchChem, with consistent quality for fragment-based drug discovery.

Molecular Formula C6H12N4O
Molecular Weight 156.19 g/mol
Cat. No. B13624536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)ethan-1-ol
Molecular FormulaC6H12N4O
Molecular Weight156.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=N1)C(CO)N)C
InChIInChI=1S/C6H12N4O/c1-4-8-6(5(7)3-11)10(2)9-4/h5,11H,3,7H2,1-2H3
InChIKeyRBTPBHQSGHSMAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol – Structural Overview


2-Amino-2-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS 1249063-13-5) is a chiral 1,2,4-triazole-derived amino alcohol with a molecular formula of C₆H₁₂N₄O and a molecular weight of 156.19 g/mol . It belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry and agrochemical research, where the 1,3-dimethyl substitution pattern on the triazole ring distinguishes it from mono-methyl or unsubstituted analogs [1]. The compound is commercially available at ≥97% purity and serves as a versatile intermediate for the synthesis of kinase inhibitors, antimicrobial agents, and other bioactive molecules [1].

1
Chiral 1,2,4-triazole amino-alcohol building block for kinase inhibitor and antimicrobial agent synthesis
2
1,3-Dimethyl-triazole substitution pattern distinct from mono-methyl or unsubstituted analogs
3
High-purity heterocyclic scaffold suitable for medicinal chemistry and process development workflows

Why In-Class Analogs Cannot Replace This Compound


The 1,3-dimethyl substitution on the 1,2,4-triazole core directly influences lipophilicity, hydrogen-bonding capacity, steric environment around the reactive amino‑alcohol side chain, and the pKₐ of both the amino and triazole nitrogen atoms . Replacing this compound with a mono‑methyl or unsubstituted analog alters the balance of these physicochemical parameters, potentially compromising solubility, membrane permeability, or target-binding affinity in downstream applications . Even the positional isomer 2-amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS 1505186-82-2) presents a different spatial orientation of the amino and hydroxyl groups, which can lead to divergent reactivity in coupling reactions and distinct biological profiles . Consequently, direct substitution without experimental validation risks irreproducible results and failed syntheses.

Mono-methyl or unsubstituted analogs
Altered lipophilicity and triazole basicity may shift solubility, permeability, and target-binding profiles. The 1,3-dimethyl pattern is integral to the compound's physicochemical balance.
Positional isomer (CAS 1505186-82-2)
Different spatial orientation of amino and hydroxyl groups can lead to divergent reactivity in coupling reactions and distinct biological profiles. Direct substitution may compromise synthetic reproducibility.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Shift vs. Mono-Methyl Analog

The target compound carries an additional methyl group compared to the mono-methyl analog 2-amino-2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol, which is expected to increase logP by approximately 0.5 log units. The mono-methyl analog has a reported experimental logP of -1.56 . The corresponding dimethyl derivative is therefore anticipated to exhibit a logP near -1.0, enhancing membrane permeability while retaining aqueous solubility. This lipophilicity difference is critical in medicinal chemistry campaigns where fine-tuning of pharmacokinetic properties is required.

Lipophilicity shift
Class-level
Target: predicted logP ~ -1.0
Comparator: mono-methyl analog, experimental logP = -1.56
ΔlogP ≈ +0.56 (target more lipophilic)
Supports logP-guided building block selection
Class-level estimate; experimental confirmation needed
LogP Lipophilicity Physicochemical properties

Triazole Ring Basicity and Hydrogen Bonding

The 1,3-dimethyl-1,2,4-triazole core in the target compound exhibits a predicted pKa of 3.97±0.10 for the conjugated acid of the triazole ring , whereas the amino group on the side chain has an estimated pKa of ~9.5 and the hydroxyl group ~15 . By comparison, 1,2,4-triazole itself has a pKa of ~2.4 for the conjugate acid [1]. The electron-donating methyl groups thus increase the basicity of the triazole ring by more than 1.5 pK units, strengthening hydrogen-bond acceptor capability and altering the ionization state at physiological pH. This shift can directly affect binding to biological targets and solubility in formulation buffers.

Triazole ring basicity
Reported
Target pKa: 3.97±0.10 (predicted)
1,2,4-Triazole pKa: ~2.4
ΔpKa ≈ +1.6 (target more basic)
Supports pKa-guided scaffold selection
Predicted pKa; experimental verification recommended
pKa Hydrogen bonding Molecular recognition

Chiral Building Block vs. Positional Isomer

The target compound possesses a stereogenic center at the carbon bearing both the amino and hydroxyl groups, enabling its use as a chiral building block. The positional isomer 2-amino-1-(1,3-dimethyl-1H-1,2,4-triazol-5-yl)ethan-1-ol (CAS 1505186-82-2) has the amino group attached to the α‑carbon instead of the β‑carbon, resulting in a different connectivity . In standard amide-coupling or reductive-amination reactions, the target compound presents a primary amine two carbons away from the triazole ring, whereas the isomer offers a benzylic amine directly attached to the ring. This difference in steric accessibility and electronic environment leads to divergent reaction rates and product profiles, as demonstrated in analogous triazole-amino-alcohol series [1]. Procurement of the correct regioisomer is therefore essential for reproducible synthetic outcomes.

Regiochemistry distinction
Reported
Target: amino group on β-carbon (2-amino-2-(triazol-5-yl)ethanol)
Isomer: amino group on α-carbon (CAS 1505186-82-2)
Qualitative structural distinction – impacts coupling reactivity
Supports regioisomer-specific procurement
Regiochemistry impacts coupling outcomes
Chiral synthesis Stereochemistry Regioisomerism

Optimal Application Scenarios


Medicinal Chemistry Lead Optimization

In programs where logP values between -1.5 and 0.0 are desired for CNS or oral drug candidates, the additional methyl group in this compound provides a measurable lipophilicity boost over the mono-methyl analog (ΔlogP ≈ +0.56) while avoiding excessive hydrophobicity that would compromise solubility . This positions the compound as an intermediate-logP building block for fragment-based drug design or scaffold hopping.

Targeting Enzymes with Acidic Active Sites

The elevated pKa of the 1,3-dimethyltriazole ring (3.97 vs. 2.4 for unsubstituted triazole) enhances hydrogen‑bond acceptor strength, which can be exploited when designing inhibitors for proteases, kinases, or other enzymes that rely on interactions with triazole heterocycles . The compound is therefore a rational choice for projects where triazole‑enzyme contacts are critical.

Asymmetric Synthesis and Chiral Ligand Development

The presence of a single chiral center makes the compound a candidate for preparing enantiopure ligands or auxiliaries. Unlike its positional isomer, the β‑amino alcohol motif is a privileged scaffold for chiral catalysis and can be resolved or used in asymmetric transformations with predictable stereochemical outcomes .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
1,3-Dimethyl-triazole logP profile
Lipophilicity and permeability endpoints
Enzyme inhibitor design (acidic active sites)
Triazole ring basicity profile
Binding assay and target-engagement review
Asymmetric synthesis & chiral ligand development
β-Amino alcohol stereochemical scaffold
Stereochemical-control and coupling validation
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